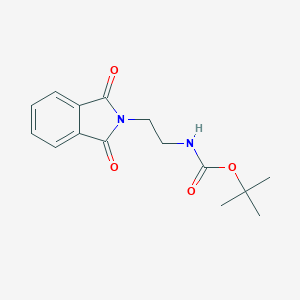
tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate
Descripción general
Descripción
The compound tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a chemical entity that appears to be related to a class of compounds that are intermediates in the synthesis of various natural products and pharmaceuticals. These compounds typically contain tert-butyl carbamate groups, which are known for their utility in protecting amines during synthetic procedures. The tert-butyl group is often used due to its steric bulk and ease of removal under acidic conditions.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds involves multi-step processes that can include protection-deprotection strategies, functional group transformations, and the formation of key intermediate structures. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, is achieved through a seven-step process starting from L-Serine, which includes esterification, Boc protection, and Corey-Fuchs reaction among others . Similarly, the synthesis of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate involves the reaction of tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride, showcasing the versatility of tert-butyl carbamate derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups attached to a carbamate moiety. This structural feature is crucial for the stability and reactivity of these compounds. For example, the title compound in paper exhibits intramolecular hydrogen bonding, which can influence its reactivity and interaction with other molecules. The crystal structure of tert-butyl 1-(5,8-dioxo-5,6,7,8-tetrahydro[1,3]thiazolo[3,4-a]pyrazin-3-yl)-ethylcarbamate was established through X-ray crystallography, providing insights into the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
Tert-butyl carbamate compounds participate in a variety of chemical reactions. The di-tert-butyl ethynylimidodicarbonate reagent, for example, is used for the β-aminoethylation of organic electrophiles, demonstrating the reactivity of the terminal alkyne group with various electrophiles . The N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, highlighting the importance of the tert-butyl group in chiral synthesis . Additionally, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate showcases the use of tert-butyl carbamate derivatives in the synthesis of boronic acid analogs of amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups and molecular structure. The tert-butyl group imparts steric bulk, which can affect the solubility and boiling points of these compounds. The carbamate moiety is a key functional group that can engage in hydrogen bonding, influencing the compound's melting point and solubility in various solvents. The intramolecular hydrogen bonds observed in some tert-butyl carbamate compounds can also affect their crystalline structure and stability . The reactivity of these compounds is often dictated by the presence of reactive functional groups, such as alkyne, imine, or boronic acid moieties, which can undergo a range of chemical transformations .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-8-9-17-12(18)10-6-4-5-7-11(10)13(17)19/h4-7H,8-9H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUIOQQRBIZZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467372 | |
| Record name | tert-Butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate | |
CAS RN |
77361-32-1 | |
| Record name | tert-Butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

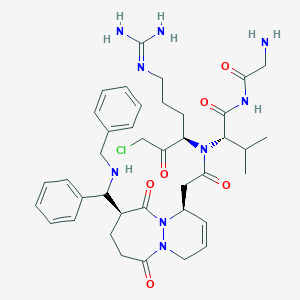
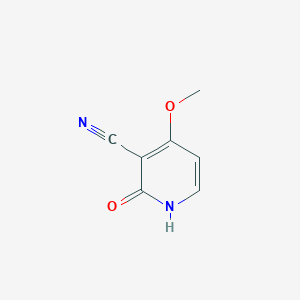
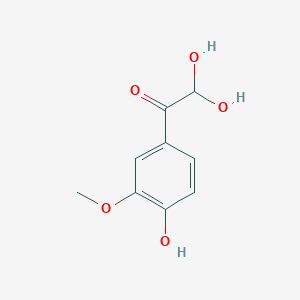
![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)
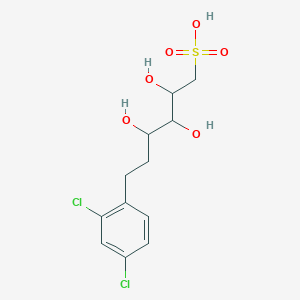
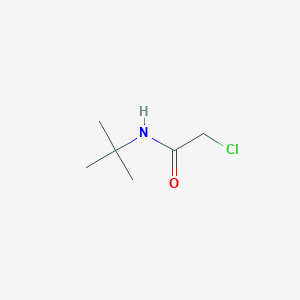
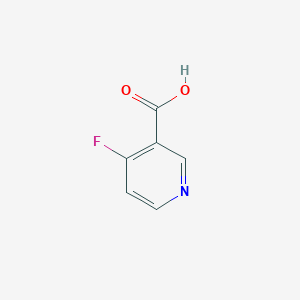
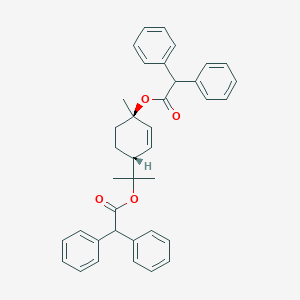
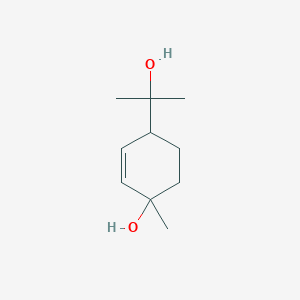
![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)
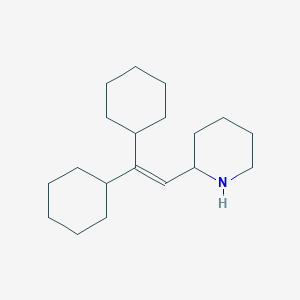
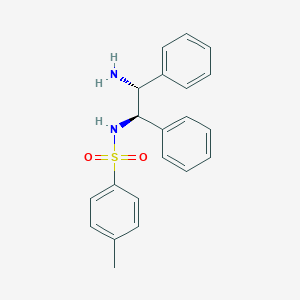
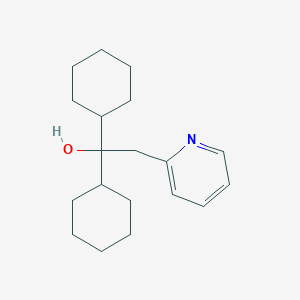
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)